molecular formula C36H41N9O10 B560875 2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid CAS No. 103067-73-8

2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid

Cat. No.: B560875
CAS No.: 103067-73-8
M. Wt: 759.777
InChI Key: HBRSBSZURRWMML-MYHRABSESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid is a synthetic peptide that mimics the natural gonadotropin-releasing hormone. This compound is used primarily in scientific research to study the regulation of reproductive hormones. It is a peptide agonist of the gonadotropin-releasing hormone receptor, which plays a crucial role in the hypothalamic-pituitary-gonadal axis .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid is synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes multiple steps of deprotection and coupling reactions, typically using reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole .

Industrial Production Methods

In industrial settings, the synthesis of gonadotropin-releasing hormone (1-6) trifluoroacetate salt follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The final product is purified using high-performance liquid chromatography and lyophilized to obtain a stable powder .

Chemical Reactions Analysis

Types of Reactions

2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid primarily undergoes peptide bond formation and hydrolysis reactions. It is relatively stable under physiological conditions but can be hydrolyzed by proteolytic enzymes.

Common Reagents and Conditions

    Peptide Bond Formation: N,N’-diisopropylcarbodiimide, hydroxybenzotriazole

    Hydrolysis: Proteolytic enzymes like trypsin and chymotrypsin

Major Products

The major products formed from the hydrolysis of gonadotropin-releasing hormone (1-6) trifluoroacetate salt are its constituent amino acids and smaller peptide fragments .

Scientific Research Applications

2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid is widely used in scientific research to study the regulation of reproductive hormones. It is used to investigate the mechanisms of hormone release from the pituitary gland and to understand the role of gonadotropin-releasing hormone receptors in various physiological processes. Additionally, it is employed in studies related to reproductive biology, endocrinology, and neuroendocrinology .

Mechanism of Action

2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid exerts its effects by binding to gonadotropin-releasing hormone receptors on pituitary gonadotrope cells. This binding activates G-protein coupled receptors, leading to the stimulation of phospholipase C and the production of inositol phosphates. These signaling molecules trigger the release of luteinizing hormone and follicle-stimulating hormone, which are essential for reproductive function .

Comparison with Similar Compounds

Similar Compounds

  • Gonadotropin-releasing hormone II
  • Triptorelin trifluoroacetate salt
  • Gonadorelin

Uniqueness

2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid is unique due to its specific sequence and trifluoroacetate salt form, which enhances its stability and solubility. Compared to other similar compounds, it has a distinct binding affinity and efficacy in stimulating gonadotropin release .

Properties

IUPAC Name

2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H41N9O10.C2HF3O2/c46-17-29(36(55)42-26(32(51)39-16-31(49)50)11-19-5-7-22(47)8-6-19)45-34(53)27(12-20-14-38-24-4-2-1-3-23(20)24)43-35(54)28(13-21-15-37-18-40-21)44-33(52)25-9-10-30(48)41-25;3-2(4,5)1(6)7/h1-8,14-15,18,25-29,38,46-47H,9-13,16-17H2,(H,37,40)(H,39,51)(H,41,48)(H,42,55)(H,43,54)(H,44,52)(H,45,53)(H,49,50);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNLGWKYDMEUPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NCC(=O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H42F3N9O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

873.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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